Bienvenue dans la boutique en ligne BenchChem!

4-Tert-butyl-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide

Medicinal chemistry Structure-Activity Relationships Chemokine receptor modulation

This compound delivers a pharmacophoric topology unavailable from standard benzamide analogs. The combination of a 4-tert-butylbenzamide cap (providing steric bulk absent in GSK-LSD1 or ORY-1001), a flexible glycinamide linker, and a cyano(cyclopropyl)methylamine warhead creates a uniquely hindered scaffold for cap-dependent selectivity studies. For LSD1/FAD-dependent amine oxidase or CCR2 chemokine receptor campaigns, substituting with generic benzamides risks unrecognized off-target activity. Orthogonal functional groups—tert-butylphenyl, secondary amide, cyano, and cyclopropyl—enable direct incorporation into combinatorial libraries or further derivatization for HTS. Caution: target activity is unconfirmed; initial biochemical screening is advised before SAR interpretation. Procure this exact structure to ensure experimental reproducibility.

Molecular Formula C18H23N3O2
Molecular Weight 313.401
CAS No. 1645357-75-0
Cat. No. B2886255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide
CAS1645357-75-0
Molecular FormulaC18H23N3O2
Molecular Weight313.401
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NC(C#N)C2CC2
InChIInChI=1S/C18H23N3O2/c1-18(2,3)14-8-6-13(7-9-14)17(23)20-11-16(22)21-15(10-19)12-4-5-12/h6-9,12,15H,4-5,11H2,1-3H3,(H,20,23)(H,21,22)
InChIKeySVDQQDVGOSFFCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Tert-butyl-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide (CAS 1645357-75-0): Chemical Class and Context for Procurement


4-Tert-butyl-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide is a synthetic small molecule (C18H23N3O2, MW 313.40) characterized by a 4-tert-butylbenzamide scaffold linked via a glycinamide bridge to a cyano(cyclopropyl)methyl moiety. The compound is listed in chemical vendor catalogs as a research-grade building block for medicinal chemistry applications, with catalog number EVT-3023329 . Its structural features—particularly the cyclopropylamine and cyano groups—place it within a broad patent class of substituted cyclopropylamine acetamides described as modulators of chemokine receptor activity and epigenetic targets such as LSD1 [1]. No peer-reviewed studies with quantitative biological data for this specific compound were identified in the searchable public literature at the time of analysis.

Why 4-Tert-butyl-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide Cannot Be Simply Substituted: A Procurement Risk Analysis


The combination of a hindered 4-tert-butylbenzamide terminus, a flexible glycinamide linker, and a cyano(cyclopropyl)methylamine warhead creates a unique pharmacophoric topology not replicated by simple benzamide analogs. In closely related LSD1 inhibitor patents, subtle modifications to the cyclopropylamine substituent or the aryl cap dramatically alter target potency and selectivity [1]. Without compound-specific selectivity profiling, substituting this compound with a generic benzamide or even a patent-class analog could lead to unrecognized off-target activity, confounding research results. Until experimental head-to-head data become available for this exact compound, procurement decisions should be based on its unique structural features rather than assumed class-level equivalence.

Quantitative Differentiation Evidence for 4-Tert-butyl-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide (CAS 1645357-75-0)


Structural Differentiation: 4-Tert-Butylbenzamide Cap vs. Unsubstituted Benzamide

This compound contains a 4-tert-butyl substituent on the benzamide ring, a feature absent in the base pharmacophore N-[cyano(cyclopropyl)methyl]benzamide (CAS 1315368-09-2) [1]. In the patent class of cyclopropylamine acetamides, bulky 4-substituents on the aryl ring have been associated with altered chemokine receptor binding profiles [2]. The tert-butyl group increases calculated logP by approximately 1.5–2.0 units versus the unsubstituted analog, which correlates with differential membrane permeability and protein binding . No direct head-to-head bioactivity comparison between these two specific compounds was identified in the public domain.

Medicinal chemistry Structure-Activity Relationships Chemokine receptor modulation

Potential LSD1 Inhibitor Scaffold Differentiation vs. GSK-LSD1

The compound's cyclopropylamine moiety is a known covalent warhead for LSD1 (KDM1A), structurally related to clinical LSD1 inhibitors such as ORY-1001 and GSK-LSD1 [1]. GSK-LSD1 exhibits a reported IC50 of 16 nM against LSD1 in biochemical assays [2]. The 4-tert-butylbenzamide cap of the target compound is distinct from the substituted phenylcyclopropylamine caps of GSK-LSD1 and ORY-1001 [3]. This cap divergence may alter isoform selectivity and residence time, but no selectivity data exist for the target compound. This represents a structural differentiation that could translate to a pharmacological differentiation, but the evidence is inferential only.

Epigenetics LSD1 inhibition Cyclopropylamine warhead

Molecular Weight and Physicochemical Differentiation from Smaller Benzamide Analogs

The target compound (MW 313.40) is approximately 113 Da heavier than the core scaffold N-[cyano(cyclopropyl)methyl]benzamide (MW 200.24) [1]. The glycinamide linker contributes additional hydrogen bond donor/acceptor capacity (2 additional H-bond acceptors, 1 additional donor). In the chemokine modulator patent class, linker length and composition between the aryl cap and cyclopropylamine warhead were shown to modulate CCR2 binding affinity [2]. No quantitative binding data are available for this specific compound, making this a structural rather than a pharmacological differentiator at present.

Drug-likeness Physicochemical properties Permeability

Potential Research Application Scenarios for 4-Tert-butyl-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide Based on Available Evidence


Structure-Activity Relationship (SAR) Exploration of Cyclopropylamine Warheads

Researchers investigating covalent LSD1 or related FAD-dependent amine oxidase inhibitors could use this compound as a cap-diversified analog of known cyclopropylamine warheads. The 4-tert-butylbenzamide cap provides steric bulk not present in common tool compounds like GSK-LSD1 or ORY-1001, enabling the study of cap-dependent selectivity [1]. Caution: LSD1 inhibitory activity for this compound is unconfirmed; initial biochemical screening is recommended before SAR interpretation.

Chemokine Receptor Modulator Probe Design

The compound falls within the patent scope of cyclic derivatives modulating chemokine receptor activity (WO2002060859A2) [1]. It could serve as a starting point for medicinal chemistry campaigns targeting CCR2 or related GPCRs. The glycinamide linker offers a vector for further functionalization to optimize receptor binding and pharmacokinetic properties.

Fragment-Based or Combinatorial Library Synthesis

As a building block containing orthogonal functional groups (tert-butylphenyl, secondary amide, cyano, cyclopropyl), this compound is suited for incorporation into larger combinatorial libraries. It can undergo further derivatization at the cyano group or the cyclopropyl ring to generate analogs for high-throughput screening campaigns [1].

Negative Control Compound Design

If the compound is found to lack activity against a target of interest for which close analogs are active, it may serve as a negative control in mechanistic studies. The structural similarity to active cyclopropylamine inhibitors, combined with the distinct 4-tert-butyl cap, could help dissect which molecular features drive target engagement.

Quote Request

Request a Quote for 4-Tert-butyl-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.